molecular formula C21H22O6 B3820060 4-methoxy-2,8-diphenylhexahydro[1,3]dioxolo[4,5]pyrano[3,2-d][1,3]dioxine

4-methoxy-2,8-diphenylhexahydro[1,3]dioxolo[4,5]pyrano[3,2-d][1,3]dioxine

Cat. No. B3820060
M. Wt: 370.4 g/mol
InChI Key: VGLOFWHLPMVSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-methoxy-2,8-diphenylhexahydro[1,3]dioxolo[4,5]pyrano[3,2-d][1,3]dioxine” is a chemical compound with the molecular formula C21H22O6 . It is also known by its non-preferred name and has a CAS number of 4148-71-4 .


Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of carbon ©, hydrogen (H), and oxygen (O) atoms. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy. The average mass of the molecule is 370.396 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 183-187°C . Other properties such as solubility, density, and boiling point are not provided in the available resources.

properties

IUPAC Name

7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-22-21-18-17(26-20(27-18)14-10-6-3-7-11-14)16-15(24-21)12-23-19(25-16)13-8-4-2-5-9-13/h2-11,15-21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLOFWHLPMVSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(C3C(O1)COC(O3)C4=CC=CC=C4)OC(O2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane

CAS RN

4148-71-4
Record name MLS003107269
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methoxy-2,8-diphenylhexahydro[1,3]dioxolo[4,5]pyrano[3,2-d][1,3]dioxine
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4-methoxy-2,8-diphenylhexahydro[1,3]dioxolo[4,5]pyrano[3,2-d][1,3]dioxine
Reactant of Route 3
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4-methoxy-2,8-diphenylhexahydro[1,3]dioxolo[4,5]pyrano[3,2-d][1,3]dioxine
Reactant of Route 4
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4-methoxy-2,8-diphenylhexahydro[1,3]dioxolo[4,5]pyrano[3,2-d][1,3]dioxine
Reactant of Route 5
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4-methoxy-2,8-diphenylhexahydro[1,3]dioxolo[4,5]pyrano[3,2-d][1,3]dioxine
Reactant of Route 6
4-methoxy-2,8-diphenylhexahydro[1,3]dioxolo[4,5]pyrano[3,2-d][1,3]dioxine

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